
Sulfo-SMPB (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-SMPB (sodium) is a water-soluble, heterobifunctional crosslinker that contains N-hydroxysuccinimide ester and maleimide groups. These reactive groups allow for the covalent conjugation of amine- and sulfhydryl-containing molecules. Sulfo-SMPB (sodium) is commonly used in bioconjugation and protein labeling applications due to its ability to form stable thioether bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-SMPB (sodium) is synthesized by reacting succinimidyl 4-(N-maleimidophenyl)butyrate with sulfosuccinimidyl ester. The reaction typically occurs in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and is followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of Sulfo-SMPB (sodium) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then packaged in moisture-resistant containers to prevent hydrolysis and degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-SMPB (sodium) undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Primary amines, sulfhydryl-containing molecules.
Major Products
The major products formed from these reactions are amide bonds and thioether bonds, which are stable and resistant to hydrolysis .
Applications De Recherche Scientifique
Sulfo-SMPB (sodium) has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Employed in protein labeling, crosslinking, and the study of protein-protein interactions.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic assays.
Industry: Applied in the production of biosensors and other biotechnological devices.
Mécanisme D'action
Sulfo-SMPB (sodium) exerts its effects through the covalent conjugation of amine- and sulfhydryl-containing molecules. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds. These reactions enable the formation of stable, covalent linkages between molecules, facilitating various bioconjugation and labeling applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
SMPB (succinimidyl 4-(N-maleimidophenyl)butyrate): Similar to Sulfo-SMPB (sodium) but not water-soluble.
Sulfo-EMCS (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another water-soluble crosslinker with similar reactive groups.
Uniqueness
Sulfo-SMPB (sodium) is unique due to its water solubility, which makes it suitable for aqueous bioconjugation reactions. Its ability to form stable thioether bonds and amide bonds under mild conditions further enhances its utility in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C18H15N2NaO9S |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
sodium;1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C18H16N2O9S.Na/c21-14-8-9-15(22)19(14)12-6-4-11(5-7-12)2-1-3-17(24)29-20-16(23)10-13(18(20)25)30(26,27)28;/h4-9,13H,1-3,10H2,(H,26,27,28);/q;+1/p-1 |
Clé InChI |
LSZBIKKARBHBPA-UHFFFAOYSA-M |
SMILES canonique |
C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
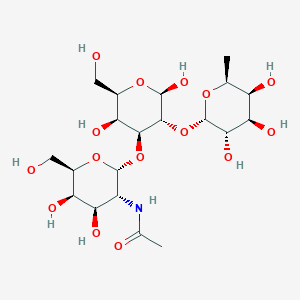
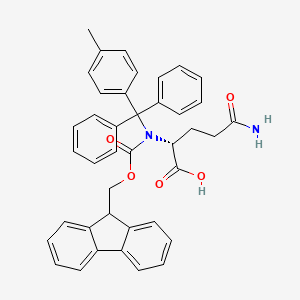
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)
![Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
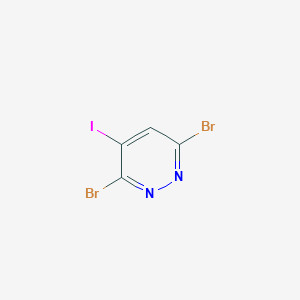
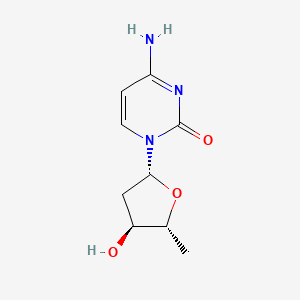
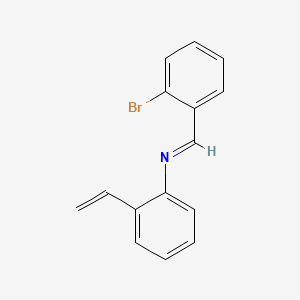

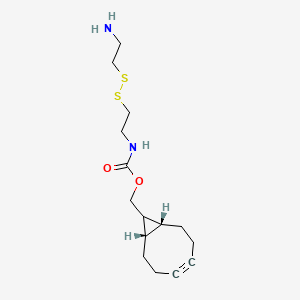
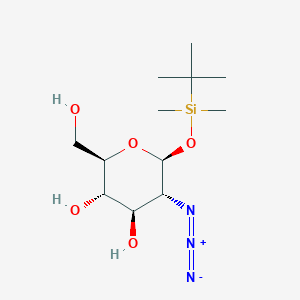


![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)
